molecular formula C16H15N5O3S B278924 N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278924
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: YBQVAZOPSDXUEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ATB-346, is a novel drug that has been developed as a potential treatment for pain and inflammation. The drug is a prodrug that is converted to a potent anti-inflammatory agent, which selectively targets the inflamed tissue. ATB-346 is a promising drug candidate that has shown great potential in preclinical studies, and it is currently being evaluated in clinical trials.

Wirkmechanismus

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a prodrug that is converted to a potent anti-inflammatory agent, which selectively targets the inflamed tissue. The drug is activated by the enzyme myeloperoxidase (MPO), which is released by activated neutrophils at the site of inflammation. MPO converts N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide to its active form, which inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. The drug has also been shown to reduce the incidence of gastrointestinal ulcers, a common side effect of NSAIDs. In addition, N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a superior safety profile compared to existing NSAIDs, with no evidence of cardiovascular or renal toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in laboratory experiments. The drug has a well-defined mechanism of action, which allows for precise targeting of the inflamed tissue. In addition, N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has a superior safety profile compared to existing NSAIDs, which reduces the risk of confounding factors in experimental studies. However, one limitation of N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is that it is a prodrug that requires activation by MPO, which may limit its effectiveness in certain experimental models.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of novel prodrugs that can be selectively activated by other enzymes, which may increase the effectiveness of the drug in certain experimental models. Another area of interest is the evaluation of N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in clinical trials for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which may lead to the development of new drugs with similar anti-inflammatory properties.

Synthesemethoden

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is synthesized by a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminobenzenesulfonamide to form an intermediate. The intermediate is then reacted with sodium azide to form the triazole ring, followed by the addition of a carboxylic acid group to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of inflammation and pain. The drug has been shown to have potent anti-inflammatory and analgesic effects, with a superior safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). In addition, N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to be effective in reducing the incidence of gastrointestinal ulcers, a common side effect of NSAIDs.

Eigenschaften

Produktname

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molekularformel

C16H15N5O3S

Molekulargewicht

357.4 g/mol

IUPAC-Name

1-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H15N5O3S/c1-11-2-6-13(7-3-11)21-10-18-15(20-21)16(22)19-12-4-8-14(9-5-12)25(17,23)24/h2-10H,1H3,(H,19,22)(H2,17,23,24)

InChI-Schlüssel

YBQVAZOPSDXUEF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Kanonische SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.